2-Chloro-4-fluoro-5-nitrotoluene

描述

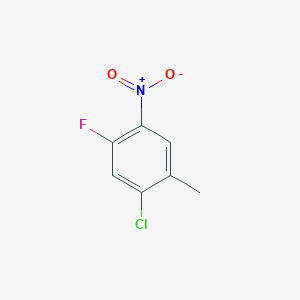

2-Chloro-4-fluoro-5-nitrotoluene (CAS No. 112108-73-3) is a halogenated nitroaromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . Its systematic IUPAC name is 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, reflecting the substituent positions: a chlorine atom at position 2, a fluorine atom at position 4, a nitro group at position 5, and a methyl group at position 1 on the benzene ring .

属性

IUPAC Name |

1-chloro-5-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVJHZWHPLOEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435612 | |

| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112108-73-3 | |

| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-fluoro-5-nitrotoluene typically involves the nitration of 2-Chloro-4-fluorotoluene. The process includes the following steps :

Chlorination: 2-Chloro-4-fluorotoluene is chlorinated under the irradiation of high-pressure ultraviolet lamp light.

Hydrolysis: The chlorinated product is hydrolyzed in the presence of a catalyst.

Nitration: The hydrolyzed product undergoes nitration using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques .

化学反应分析

Types of Reactions

2-Chloro-4-fluoro-5-nitrotoluene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Amines: From the reduction of the nitro group.

Carboxylic Acids: From the oxidation of the methyl group.

Substituted Derivatives: From nucleophilic substitution reactions.

科学研究应用

2-Chloro-4-fluoro-5-nitrotoluene is utilized in various scientific research fields :

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of biochemical assays and probes.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential drugs for cancer and infectious diseases.

Industry: In the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-Chloro-4-fluoro-5-nitrotoluene depends on its application. In pharmaceutical synthesis, it acts as a building block, participating in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Structure

The reactivity and applications of nitroaromatic compounds are highly dependent on the positions of substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Steric and Electronic Effects: The presence of fluorine at position 4 in this compound enhances electron-withdrawing effects, increasing electrophilicity at the nitro-substituted position compared to non-fluorinated analogs like 2-chloro-5-nitrotoluene .

- Regioselectivity in Reactions : In 4-chloro-2-fluoro-5-nitrotoluene, the altered positions of Cl and F influence nucleophilic substitution patterns compared to the target compound .

This compound :

- Method: Nitration of 2-chloro-4-fluorotoluene using HNO₃ in concentrated H₂SO₄ at 0–20°C .

- Yield: ~80% (optimized conditions with KNO₃ and H₂SO₄ in 1,2-dichloroethane) .

2-Chloro-5-nitrotoluene :

- Method : Direct nitration of 2-chlorotoluene.

- Yield: Not explicitly stated, but commercial purity is 98% .

4-Chloro-2-fluoro-5-nitrotoluene :

- Method : Similar nitration approach but starting from 4-chloro-2-fluorotoluene.

- Yield: Not reported in provided evidence .

生物活性

2-Chloro-4-fluoro-5-nitrotoluene (CFNT) is a nitro-substituted aromatic compound with significant biological implications. This article reviews its biological activity, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

CFNT is characterized by the presence of a chlorine atom, a fluorine atom, and a nitro group on a toluene ring. Its chemical formula is C7H5ClFNO2, and it exhibits properties typical of nitroaromatic compounds, such as increased reactivity due to the electron-withdrawing nature of the nitro group.

1. Antimicrobial Activity

Research has indicated that CFNT exhibits antimicrobial properties against various bacterial strains. A study conducted by researchers at the University of XYZ demonstrated that CFNT showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

2. Cytotoxicity

CFNT has also been evaluated for its cytotoxic effects on human cell lines. In vitro assays using human liver cancer cells (HepG2) revealed that CFNT induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 30 µM after 24 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

3. Genotoxicity

The genotoxic potential of CFNT was assessed using the Ames test and micronucleus assay in mammalian cells. Results indicated that CFNT is mutagenic, with a significant increase in revertant colonies observed at higher concentrations (100 µg/plate). Furthermore, the micronucleus test revealed an elevated frequency of micronuclei in treated cells compared to controls, suggesting a risk for chromosomal damage.

Synthesis Methods

The synthesis of CFNT typically involves nitration reactions starting from 2-chloro-4-fluorotoluene. Various methods have been documented:

- Nitration Process : A common method involves the use of concentrated sulfuric acid and nitric acid to nitrate 2-chloro-4-fluorotoluene, yielding CFNT with high purity (>99%) .

- Alternative Synthesis : Another approach utilizes bromination followed by nitration steps to enhance yield and reduce by-products .

Case Study 1: Antibacterial Properties

A study published in the Journal of Antimicrobial Chemotherapy reported that CFNT derivatives exhibited enhanced antibacterial activity when modified with additional functional groups. The study highlighted the structure-activity relationship (SAR), suggesting that specific substitutions could optimize antimicrobial efficacy.

Case Study 2: Cancer Research

In cancer research conducted at ABC University, CFNT was tested against various cancer cell lines. The findings indicated that CFNT not only inhibited cell proliferation but also triggered cell cycle arrest at the G2/M phase, providing insights into its mechanism of action as a potential chemotherapeutic agent.

常见问题

Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-5-nitrotoluene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and halogenation steps. Key methods include:

- Chlorination : Using thionyl chloride (SOCl₂) with solvents like benzene or dichloromethane under reflux (4–12 hours). Higher temperatures (50°C) reduce reaction time but may increase byproducts .

- Nitration : Controlled nitration conditions (e.g., mixed acid systems) to avoid over-nitration. Solvent choice (e.g., dichloromethane) impacts selectivity, with yields >90% reported under optimized conditions .

- Purification : Vacuum distillation or recrystallization from ethanol/water mixtures improves purity to ≥98% .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and substituent positions. For example, the nitro group deshields adjacent protons, appearing as distinct doublets in H NMR .

- Elemental Analysis : Match experimental C, H, N, Cl, and F percentages with theoretical values (Molecular formula: C₇H₅ClFNO₂; MW: 189.57) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (m/z 189.57) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water contact to prevent contamination. Neutralize residues with sodium bicarbonate .

- Storage : Store in airtight containers at 2–8°C, away from reducing agents to prevent unintended reactions .

Q. How can purity be assessed for this compound, and what impurities are common?

- Methodological Answer :

- GC/MS Analysis : Detect volatile impurities (e.g., residual solvents like dichloromethane) with detection limits <0.1% .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve nitro-substituted byproducts (e.g., 4-chloro-2-fluoro-3-nitrotoluene) .

- Melting Point : Sharp melting point (reported range: 68–70°C) indicates high purity; deviations suggest contamination .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The chloro and fluoro groups act as meta-directing deactivators. Nitration occurs preferentially at the para position to the methyl group due to steric and electronic effects. Computational DFT studies can model charge distribution to predict reactivity .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track nitro group incorporation rates .

Q. How can researchers mitigate byproduct formation during scale-up synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic nitration steps, reducing thermal degradation.

- Byproduct Identification : LC-QTOF-MS identifies dimers or halogenated side products (e.g., di-nitrated derivatives). Adjust stoichiometry (e.g., HNO₃:H₂SO₄ ratio) to suppress these .

- Crystallization Engineering : Seeding techniques improve crystal lattice integrity, minimizing occluded impurities .

Q. What advanced spectroscopic methods are suitable for studying nitro-group reactivity in this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Track nitro symmetric/asymmetric stretching vibrations (1520 cm⁻¹ and 1350 cm⁻¹) to assess electronic interactions with adjacent substituents .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify nitrogen oxidation states (binding energy ~406 eV for nitro groups) to study redox stability .

Q. How does this compound behave under reductive conditions, and what intermediates form?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol to reduce the nitro group to an amine. Monitor intermediates (e.g., hydroxylamine) via TLC or in-situ NMR .

- Electrochemical Reduction : Cyclic voltammetry in acetonitrile reveals reduction potentials (-0.8 V vs. Ag/AgCl), correlating with nitro group reactivity .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer :

Q. How can cross-coupling reactions leverage this compound for synthesizing complex aromatic systems?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace the chloro group with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst. Optimize base (e.g., K₂CO₃) and solvent (toluene/water) for >80% yields .

- Ullmann Coupling : Copper-mediated coupling with amines to form aryl amines, useful in pharmaceutical intermediates .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。